(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one
Overview
Description
Periglaucine B is an isoquinoline alkaloid. It has a role as a metabolite.
Scientific Research Applications
Crystal Structure and Molecular Properties
Dihydroallocryptopine : This compound, closely related to the chemical structure , was analyzed for its crystal structure, revealing specific orientations and bonding patterns of its methoxy groups and benzene rings. The study provided insights into the molecular properties, such as the puckering of the 10-membered ring and specific substituent orientations (Sun, Qin, Hou, Yao, & Zhou, 2011).
Dihydrocryptopine : Similarly, dihydrocryptopine's crystal structure was examined, highlighting the importance of O—H⋯O hydrogen bonding and C—H⋯O interactions in the crystal packing, which are relevant to understanding the physical and chemical properties of these compounds (Sun, Cao, Zhang, Zhu, & Zhou, 2012).
Synthetic Applications and Chemical Reactions
Synthesis of Polycyclic Compounds : A study focusing on the synthesis of new polycyclic compounds using photocycloaddition reactions of methoxy-substituted derivatives showed the potential for creating complex molecular structures, relevant for the chemical synthesis of related compounds (Vuk, Marinić, & Škorić, 2014).
Methyl Rearrangement in Solid and Liquid States : The rearrangement of methoxy-triazines under different states highlighted the reactivity and transformation of methoxy groups in complex molecules, which can be pertinent to understanding reactions involving similar compounds (Handelsman-Benory, Botoshansky, Greenberg, Shteiman, & Kaftory, 2000).
properties
IUPAC Name |
(1S,11S,13S,14R,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-21-5-4-18-8-13(22)17(23-2)20(24-3)19(18,21)9-16(27-20)11-6-14-15(7-12(11)18)26-10-25-14/h6-7,16-17H,4-5,8-10H2,1-3H3/t16-,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDYNQYLCIPODD-HVTWWXFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C14CC(C5=CC6=C(C=C52)OCO6)OC4(C(C(=O)C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@]14C[C@@H](C5=CC6=C(C=C52)OCO6)O[C@]4([C@H](C(=O)C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
periglaucine B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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